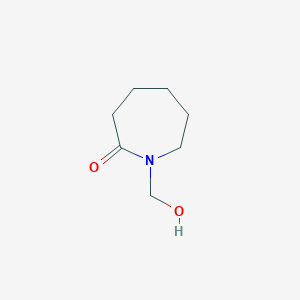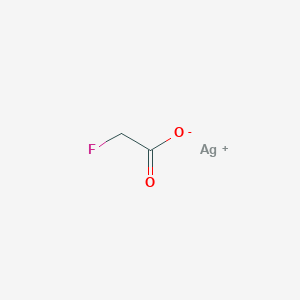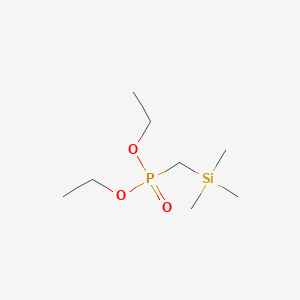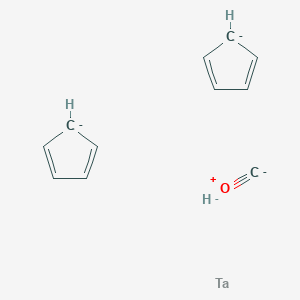
3-Chlor-2,4-difluorphenylboronsäure
Übersicht
Beschreibung
Synthesis Analysis
3-Chloro-2,4-difluorophenylboronic acid can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. A practical synthesis approach involves starting from 2,4-difluoro-3-chlororobenzoic acid, followed by steps such as nitration, esterification, and reduction, leading to an overall yield of around 70% (Zhang et al., 2020). This method is noted for its improved yield and controllable reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluorophenylboronic acid has been investigated through various spectroscopic techniques. Analysis typically involves infrared and Raman spectroscopy, which help in understanding the vibrational modes of the molecule (Kurt et al., 2009). These studies provide insights into the conformations and stability of the molecule.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Boronsäuren, einschließlich 3-Chlor-2,4-difluorphenylboronsäure, werden häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.
Synthese von Biaryl-Derivaten
3,4-Difluorphenylboronsäure, eine ähnliche Verbindung, kann verwendet werden, um fluorierte Biaryl-Derivate über die Suzuki-Kreuzkupplungsreaktion mit Aryl- und Heteroarylhalogeniden herzustellen .
Rhodium-katalysierte asymmetrische Additionsreaktionen
Eine weitere Anwendung ähnlicher Verbindungen findet sich in Rhodium-katalysierten asymmetrischen Additionsreaktionen . Diese Art von Reaktion wird zur Herstellung von chiralen Molekülen verwendet, die in vielen Bereichen der Chemie, einschließlich der Pharmazie, wichtig sind.
Palladium-katalysierte oxidative Kreuzkupplungsreaktion
Verbindungen wie 3-Chlor-4-fluorphenylboronsäure können in palladiumkatalysierten oxidativen Kreuzkupplungsreaktionen eingesetzt werden . Diese Reaktion wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, ähnlich der Suzuki-Miyaura-Reaktion.
Synthese von Fluorodiarylmethanolen
3-Chlor-4-fluorphenylboronsäure kann zur Synthese von Fluorodiarylmethanolen verwendet werden, indem sie mit Aryl-Aldehyden unter Verwendung eines Nickelkatalysators umgesetzt wird .
Endgruppenabdeckung
2,4-Difluorphenylboronsäure, eine ähnliche Verbindung, kann für die Endgruppenabdeckung verwendet werden . Dieser Prozess wird in der Polymerchemie verwendet, um die Eigenschaften des resultierenden Polymers zu kontrollieren.
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-2,4-difluorophenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 3-Chloro-2,4-difluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . It’s also important to note that the compound’s bioavailability, distribution, metabolism, and excretion would be influenced by its chemical properties and the specific conditions under which it is used.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can lead to the formation of fluorinated biaryl derivatives .
Action Environment
The action of 3-Chloro-2,4-difluorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound is typically used under mild and functional group tolerant reaction conditions . It’s also important to note that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
3-Chloro-2,4-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Eigenschaften
IUPAC Name |
(3-chloro-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRHYMTLJNUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394971 | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-18-9 | |
| Record name | B-(3-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)



![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)

